molecular formula C9H14N4O2 B11892191 3-Amino-4-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxylic acid

3-Amino-4-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxylic acid

Cat. No.: B11892191
M. Wt: 210.23 g/mol
InChI Key: FZYNBSCHNRROTE-UHFFFAOYSA-N
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Description

The compound 3-amino-4-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxylic acid belongs to the pyrazolo-pyridine family, characterized by a fused bicyclic system with a pyrazole ring (positions 1–3) and a partially saturated pyridine ring (positions 4–7). Its structure includes:

  • Ethyl substituent at position 4, contributing to lipophilicity.
  • Carboxylic acid at position 1, providing acidity and solubility modulation.

This scaffold is notable for its versatility in medicinal chemistry, serving as a core structure for enzyme inhibitors (e.g., pantothenate synthetase ) and receptor antagonists (e.g., Toll-like receptor 7/8 ).

Properties

Molecular Formula

C9H14N4O2

Molecular Weight

210.23 g/mol

IUPAC Name

3-amino-4-ethyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-1-carboxylic acid

InChI

InChI=1S/C9H14N4O2/c1-2-5-7-6(3-4-11-5)13(9(14)15)12-8(7)10/h5,11H,2-4H2,1H3,(H2,10,12)(H,14,15)

InChI Key

FZYNBSCHNRROTE-UHFFFAOYSA-N

Canonical SMILES

CCC1C2=C(CCN1)N(N=C2N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 1,3-diketones with hydrazines to form pyrazoles, which are then fused with pyridine derivatives under acidic conditions . Another approach involves the use of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline in the presence of amorphous carbon-supported sulfonic acid as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above. The use of solid catalysts and room temperature conditions can make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the nitrogen-containing rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

3-Amino-4-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-4-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural differences among analogs lie in substituent positions and functional groups:

Compound Name Substituents Functional Groups Key Structural Features
Target compound 3-NH₂, 4-CH₂CH₃, 1-COOH Amino, ethyl, carboxylic acid High polarity, hydrogen-bond donor/acceptor
5-tert-Butyl-3-ethyl-1-isopropyl analog () 5-OC(O)C(CH₃)₃, 1-CH(CH₃)₂ Ester, bulky tert-butyl Enhanced steric hindrance, reduced solubility
1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid () 1-CH₂CH₃, 3-COOH Ethyl, carboxylic acid Lower basicity vs. amino analog, similar solubility
3-(Trifluoromethyl) analog () 3-CF₃ Trifluoromethyl Increased metabolic stability, electronegativity
Ethyl ester derivatives () 3-COOEt Ester Lower acidity, improved membrane permeability

Notable Observations:

  • The amino group in the target compound enhances interactions with biological targets (e.g., enzyme active sites) compared to esters or trifluoromethyl groups .
  • Carboxylic acid derivatives exhibit higher aqueous solubility than ester or amide analogs, critical for pharmacokinetics .

Physicochemical and Crystallographic Properties

  • Solubility : Carboxylic acid derivatives (e.g., target compound) show pH-dependent solubility, while esters (e.g., ) are more lipophilic .
  • Hydrogen Bonding : The target compound’s NH₂ and COOH groups enable robust crystal packing via C–H···O/N interactions, as seen in related structures () .
  • Ring Puckering : The tetrahydro-pyridine ring adopts a half-chair conformation (deviation ~0.35–0.39 Å from planarity), common in this scaffold () .

Biological Activity

3-Amino-4-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxylic acid is a compound belonging to the pyrazolo[4,3-c]pyridine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazolo ring fused with a pyridine moiety. The presence of an amino group and a carboxylic acid group enhances its solubility and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo derivatives. For instance, compounds with similar structural features have demonstrated significant inhibition of various cancer cell lines. Notably:

  • In vitro Studies : Compounds derived from pyrazolo[4,3-c]pyridine have shown cytotoxic effects against human cancer cell lines such as HeLa and HCT116. The half-maximal inhibitory concentration (IC50) values for these compounds often range in the low micromolar concentrations (e.g., 0.36 µM for CDK2 inhibitors) .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazolo compounds are also noteworthy. Research indicates that certain derivatives can inhibit cyclooxygenase (COX) enzymes:

  • COX Inhibition : Preliminary results from COX inhibitor screening assays show that derivatives exhibit IC50 values ranging from 19.45 µM to 42.1 µM against COX-1 and COX-2 enzymes . This suggests a potential for developing anti-inflammatory medications based on this scaffold.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 3-amino derivatives. Key findings include:

  • Substituent Effects : The presence of electron-donating groups on the pyrazolo ring enhances anti-inflammatory activity. For example, substituents like methyl or ethyl groups at specific positions have been linked to increased potency against COX enzymes .

Case Study 1: Anticancer Activity

A study investigating the effects of various pyrazolo compounds on cancer cell proliferation found that specific modifications to the pyrazolo ring significantly improved cytotoxicity against breast cancer cells. The most effective analogs had an ethyl group at position 4 and an amino group at position 3 .

Case Study 2: Anti-inflammatory Activity

In another study focused on inflammation models in rats, compounds were tested for their ability to reduce paw edema induced by carrageenan. Results indicated that certain derivatives not only reduced edema but also showed a favorable safety profile compared to traditional NSAIDs like indomethacin .

Q & A

Q. Key Considerations :

  • Regioselectivity : Control over substituent placement requires careful optimization of reaction temperatures and catalysts (e.g., Pd/C for hydrogenation steps).
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH) or recrystallization (ethanol/water) is critical for isolating high-purity products .

Basic: How is the structural conformation of this compound characterized in crystallographic studies?

Answer:
Structural elucidation employs:

  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) is used to analyze bond lengths, angles, and ring puckering parameters. The bicyclic pyrazolo-pyridine system often exhibits non-planar puckering, quantified via Cremer-Pople coordinates (e.g., amplitude = 0.45 Å, θ = 120° for tetrahydro rings) .
  • Hydrogen Bonding Networks : Graph set analysis (Etter’s formalism) identifies motifs such as R22(8)R_2^2(8) chains formed between the carboxylic acid and amino groups, stabilizing crystal packing .

Q. Example Data :

ParameterValue (Å/°)
C=O bond length1.21 Å
N-H···O hydrogen bond2.89 Å, 165°
Pyridine ring puckeringq=0.32A˚q = 0.32 \, \text{Å}, ϕ=42\phi = 42^\circ

Basic: What pharmacological targets or mechanisms are associated with this compound?

Answer:
The bicyclic pyrazolo-pyridine scaffold is implicated in:

  • Kinase Inhibition : The carboxylic acid and amino groups mimic ATP-binding motifs, competitively inhibiting kinases (e.g., mTOR, p70S6K) with IC₅₀ values in the nanomolar range .
  • Autophagy Induction : In prostate cancer models, derivatives induce autophagy via LC3-II upregulation (3-fold increase vs. controls) and mTOR pathway suppression .

Q. Experimental Models :

  • In vitro : PC-3 cell lines treated at 10–50 µM for 48 hours; viability assessed via MTT assay .
  • Structural-Activity Relationship (SAR) : Ethyl substitution at C4 enhances membrane permeability (LogP = 1.8 vs. 1.2 for methyl analogs) .

Advanced: How can synthetic routes be optimized to improve yield and regiochemical control?

Answer:
Challenges : Competing side reactions (e.g., over-alkylation) and low regioselectivity in cyclization steps.
Solutions :

  • Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 2 hours, improving yield from 45% to 78% .
  • Catalytic Systems : Pd(OAc)₂/Xantphos enhances coupling efficiency in Suzuki-Miyaura reactions for aryl substituents (yield >85%) .
  • Protecting Groups : tert-Butoxycarbonyl (Boc) protection of the amino group prevents undesired nucleophilic attacks during alkylation .

Q. Optimized Protocol :

Cyclocondensation at 80°C under N₂.

Ethylation using EtBr/K₂CO₃ in DMF (80% yield).

Acid hydrolysis with 6M HCl (reflux, 4 hours).

Advanced: How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be resolved?

Answer:
Sources of Variability :

  • Assay Conditions : Differences in serum concentration (e.g., 10% FBS vs. serum-free) alter compound bioavailability.
  • Cellular Context : Mutation status (e.g., PTEN-null vs. wild-type) impacts pathway sensitivity.

Q. Resolution Strategies :

Standardized Protocols : Use identical cell lines (e.g., DU145 vs. LNCaP) and assay durations (48 hours) .

Metabolic Stability Testing : LC-MS/MS quantification of intracellular concentrations corrects for efflux pump variability.

Orthogonal Assays : Confirm kinase inhibition via Western blot (phospho-mTOR reduction) alongside viability assays .

Q. Comparative Data :

Cell LineIC₅₀ (µM)Assay TypeReference
PC-312.3 ± 1.2MTT
DU14518.7 ± 2.1ATP-Lite

Advanced: What computational approaches predict intermolecular interactions of this compound with biological targets?

Answer:

  • Docking Studies : AutoDock Vina or Schrödinger Suite models binding to ATP pockets (e.g., mTOR kinase). The carboxylic acid forms salt bridges with Lys-218 (ΔG = -9.2 kcal/mol) .
  • MD Simulations : AMBER or GROMACS assess stability of ligand-protein complexes over 100 ns trajectories. RMSD < 2.0 Å indicates stable binding .
  • QSAR Models : Hammett constants (σ) for substituents correlate with inhibitory potency (R² = 0.89 for pIC₅₀ vs. σ) .

Q. Key Outputs :

  • Pharmacophore Features : Hydrogen bond donors (amino group), acceptors (carboxylic acid), and hydrophobic regions (ethyl group).
  • ADMET Predictions : CYP3A4 metabolism (t₁/₂ = 3.2 hours), moderate BBB permeability (Pe = 8.7 × 10⁻⁶ cm/s) .

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